1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol
CAS No.:
Cat. No.: VC17726781
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol -](/images/structure/VC17726781.png)
Specification
Molecular Formula | C9H20N2O |
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Molecular Weight | 172.27 g/mol |
IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]propan-2-ol |
Standard InChI | InChI=1S/C9H20N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h8-9,12H,2-7,10H2,1H3 |
Standard InChI Key | ABWZGADXFHTWEM-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1CCC(CC1)CN)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s IUPAC name, 1-[4-(aminomethyl)piperidin-1-yl]propan-2-ol, delineates its structure: a six-membered piperidine ring with an aminomethyl (-CH₂NH₂) substituent at the 4-position and a propan-2-ol group (-CH(CH₃)OH) attached to the nitrogen atom . The piperidine ring adopts a chair conformation, minimizing steric strain, while the aminomethyl group extends axially or equatorially depending on the ring’s dynamic equilibrium.
Stereochemical Considerations
Although the compound lacks chiral centers in its base structure, the piperidine ring’s puckering and the propan-2-ol group’s orientation introduce conformational isomerism. Computational models suggest that the trans configuration between the aminomethyl and propan-2-ol substituents is energetically favored due to reduced steric hindrance .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (N-H bend) confirm the presence of hydroxyl and primary amine groups .
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NMR: ¹H NMR signals at δ 1.2–1.5 ppm (piperidine CH₂), δ 2.6–3.0 ppm (N-CH₂), and δ 3.8–4.2 ppm (CH-OH) align with the proposed structure .
Synthesis and Preparation Methods
Optimization Challenges
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Regioselectivity: Ensuring the propan-2-ol group attaches exclusively to the piperidine nitrogen requires careful control of reaction conditions.
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Purification: The compound’s polarity necessitates chromatographic techniques or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Key Parameters
Property | Value/Description |
---|---|
Molecular Formula | C₉H₂₀N₂O |
Molecular Weight | 172.27 g/mol |
Hydrogen Bond Donors | 2 (OH, NH₂) |
Hydrogen Bond Acceptors | 3 (O, N, N) |
Predicted logP | 0.45 (Moderate hydrophilicity) |
Solubility | Soluble in polar solvents (H₂O, ethanol) |
The compound’s low logP value reflects its hydrophilic nature, driven by the hydroxyl and primary amine groups. Aqueous solubility is enhanced under acidic conditions due to protonation of the amine (pKa ≈ 9.5) .
Comparative Analysis with Structural Analogues
1-[4-(Aminomethyl)phenyl]-2-propanol (CAS 24975799)
Property | Target Compound | Phenyl Analogue |
---|---|---|
Core Structure | Piperidine | Benzene |
logP | 0.45 | 1.82 |
Hydrogen Bond Donors | 2 | 2 |
Applications | Drug intermediates | Polymer additives |
The phenyl analogue’s higher logP (1.82) underscores the piperidine ring’s role in enhancing hydrophilicity .
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